molecular formula C10H15F2NO3 B1489187 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 2005675-56-7

4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1489187
CAS RN: 2005675-56-7
M. Wt: 235.23 g/mol
InChI Key: APUMOOLOVORTTF-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 4,4-Difluoro-1-methylpiperidine has a molecular weight of 135.16 g/mol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that certain derivatives of 4-oxobutanoic acid, such as 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) and 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl), exhibit promising antimicrobial activities. These compounds have been assessed for antibacterial and antifungal activities through microbroth dilution techniques and show efficacy against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).

Synthesis and Structural Analysis

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound synthesized using a catalytic amount of piperidine, was evaluated for antimicrobial and antioxidant susceptibilities. The molecule's structure was confirmed through spectral studies and X-ray diffraction, indicating the compound's potential in various scientific applications (Kumar et al., 2016).

Antibacterial Agents

A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks synthesized and introduced into the quinolone core showed promising antibacterial activity. One specific compound exhibited comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, especially against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).

Novel Hybrid Compounds Synthesis

Hybrid systems containing pharmacophoric fragments were synthesized using 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other compounds in the presence of nitrogenous bases like piperidine. This demonstrates the compound's versatility in creating novel structures with potential therapeutic applications (Ivanova et al., 2019).

Antibacterial and Antifungal Activities

New derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some of these compounds displayed good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Mechanism of Action

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety and hazards of a specific piperidine derivative would depend on its exact molecular structure. For example, Piperidine is classified as having acute toxicity, both oral (Category 4) and dermal (Category 3), and it causes severe skin burns and eye damage (Category 1B) .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of new synthesis methods and the exploration of their pharmacological applications .

properties

IUPAC Name

4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h7,10H,1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUMOOLOVORTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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